![molecular formula C10H10BrClN2O2 B13624564 3-{6-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13624564.png)
3-{6-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{6-Bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6-Bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride typically involves the reaction of α-bromoketones with 2-aminopyridines. This reaction proceeds through a one-pot tandem cyclization/bromination process. The cyclization to form imidazo[1,2-a]pyridines is promoted by the addition of tert-butyl hydroperoxide (TBHP) in ethyl acetate, without the need for a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
3-{6-Bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride undergoes various types of reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The imidazo[1,2-a]pyridine ring can undergo oxidation under specific conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
3-{6-Bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{6-Bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and imidazo[1,2-a]pyridine ring play crucial roles in its reactivity and biological activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromoimidazo[1,2-a]pyridine
- 6-Chloroimidazo[1,2-a]pyridine
- 8-Methylimidazo[1,2-a]pyridine
Uniqueness
3-{6-Bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride is unique due to the presence of the propanoic acid moiety and the bromine atom at the 6th position.
Properties
Molecular Formula |
C10H10BrClN2O2 |
|---|---|
Molecular Weight |
305.55 g/mol |
IUPAC Name |
3-(6-bromoimidazo[1,2-a]pyridin-3-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H9BrN2O2.ClH/c11-7-1-3-9-12-5-8(13(9)6-7)2-4-10(14)15;/h1,3,5-6H,2,4H2,(H,14,15);1H |
InChI Key |
CTPHHDKBEVAQKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Br)CCC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


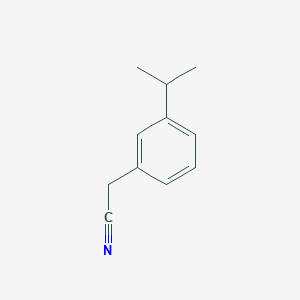
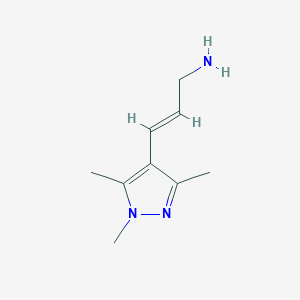
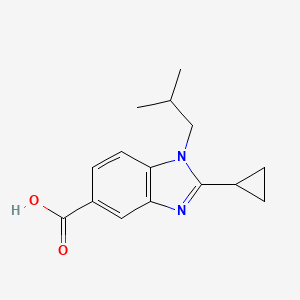
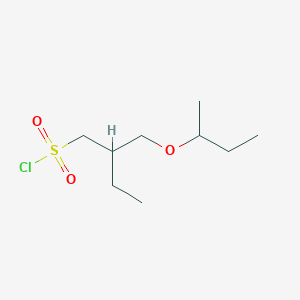

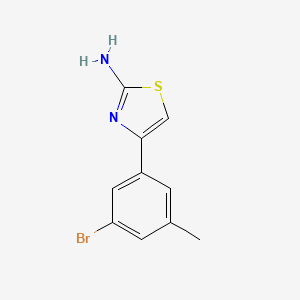

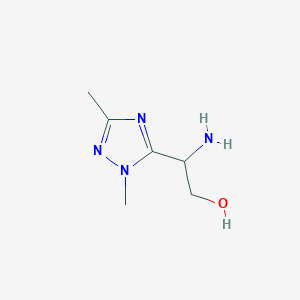
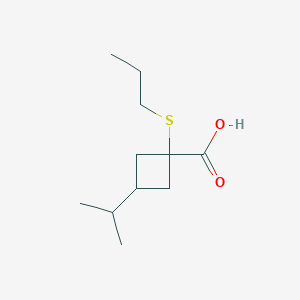

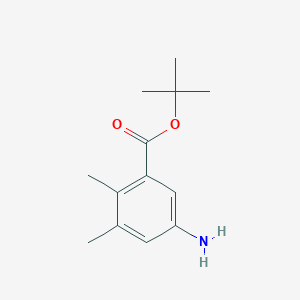

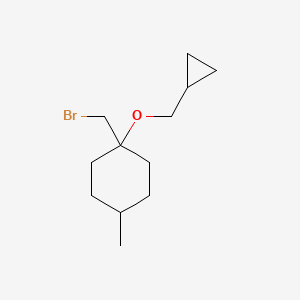
![1-Ethynyl-2,2-difluorobicyclo[3.1.0]hexane](/img/structure/B13624571.png)
